
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a phenyl group attached to the first carbon and a carbonyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reduction of 1-phenyl-3,4-dihydroquinoxalin-2(1H)-one using imine reductases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
1-Phenyl-3,4-dihydroquinoxalin-2(1H)-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: Another closely related compound with slight variations in the substitution pattern.
1,2,3,4-Tetrahydroisoquinoline: A related heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
1-phenyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-10-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChIキー |
DCQJIJPBBYPQNY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=CC=CC=C2N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



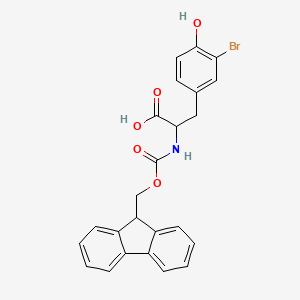
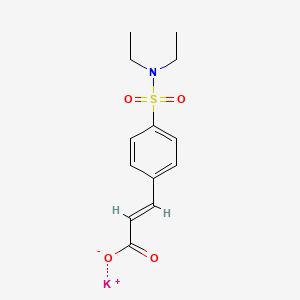

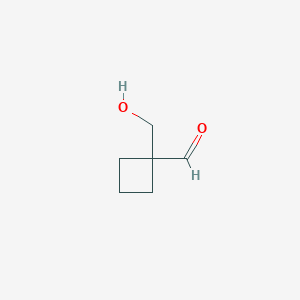
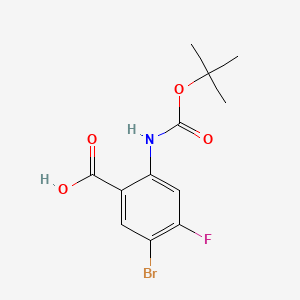
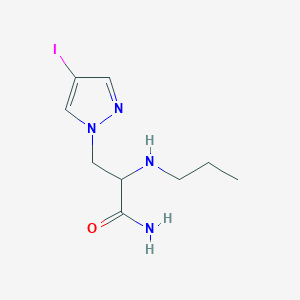
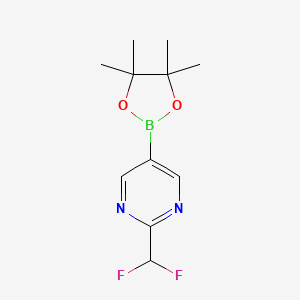

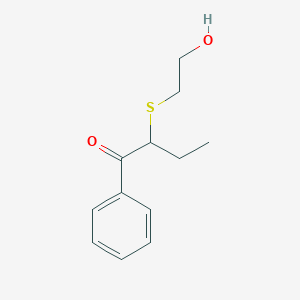
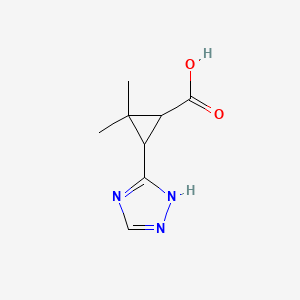
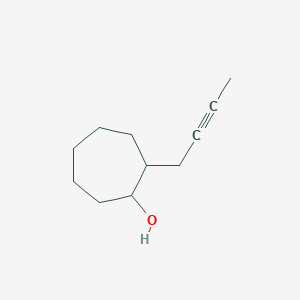
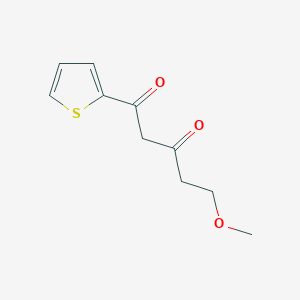
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
